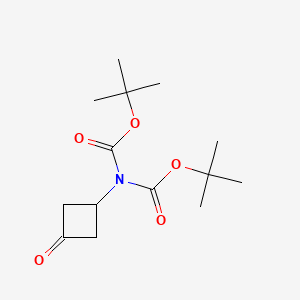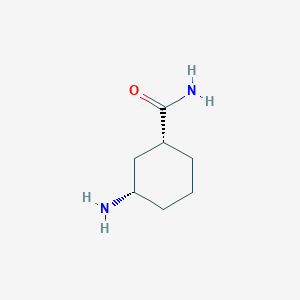
Tert-butyl N-tert-butoxycarbonyl-N-(3-oxocyclobutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-tert-butoxycarbonyl-N-(3-oxocyclobutyl)carbamate is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its use in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in synthetic organic chemistry and other fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-tert-butoxycarbonyl-N-(3-oxocyclobutyl)carbamate typically involves multiple steps, starting with the protection of functional groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. The reaction conditions are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products are often used in further synthetic applications or as intermediates in the production of other compounds.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-tert-butoxycarbonyl-N-(3-oxocyclobutyl)carbamate is used as a protecting group in peptide synthesis and other organic synthesis processes. Its stability under various reaction conditions makes it an ideal candidate for complex synthetic routes.
Biology: In biological research, this compound is employed in the study of enzyme mechanisms and the development of new pharmaceuticals. Its ability to interact with biological molecules allows researchers to investigate its potential as a therapeutic agent.
Medicine: The medical applications of this compound include its use as a precursor in the synthesis of drugs and as a tool in drug discovery. Its unique structure and reactivity profile make it valuable in the design of new medications.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility and reactivity make it a key component in various manufacturing processes.
Mecanismo De Acción
The mechanism by which tert-butyl N-tert-butoxycarbonyl-N-(3-oxocyclobutyl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound's ability to form stable intermediates and undergo selective reactions allows it to modulate biological processes and chemical transformations.
Molecular Targets and Pathways: The compound interacts with enzymes, receptors, and other biological molecules, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used, whether in synthetic chemistry, biological research, or industrial applications.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to tert-butyl N-tert-butoxycarbonyl-N-(3-oxocyclobutyl)carbamate include other Boc-protected derivatives and related carbamate compounds. These compounds share similar structural features and reactivity patterns.
Uniqueness: What sets this compound apart from its counterparts is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H23NO5 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-oxocyclobutyl)carbamate |
InChI |
InChI=1S/C14H23NO5/c1-13(2,3)19-11(17)15(9-7-10(16)8-9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3 |
Clave InChI |
WHOVHDOIEUVSEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1CC(=O)C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl (3R)-3-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B15360990.png)








![Dicyclohexyl-[[5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane](/img/structure/B15361035.png)
